molecular formula C18H15N3O B7523480 3,4-dihydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone

3,4-dihydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone

Cat. No.: B7523480
M. Wt: 289.3 g/mol
InChI Key: AKMAXXGHTVTTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone is a complex organic compound that belongs to the class of quinoline and quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of quinoxaline derivatives with quinoline precursors under controlled conditions. For instance, the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter can yield quinoline derivatives . Additionally, the use of catalysts such as FeCl3 can facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are crucial factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoxaline and quinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

3,4-Dihydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone has several scientific research applications:

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(16-12-19-14-8-2-3-9-15(14)20-16)21-11-5-7-13-6-1-4-10-17(13)21/h1-4,6,8-10,12H,5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMAXXGHTVTTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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